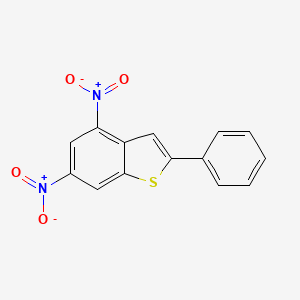

4,6-Dinitro-2-phenyl-1-benzothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dinitro-2-phényl-1-benzothiophène est un composé hétérocyclique qui présente un noyau benzothiophène avec des substituants nitro et phényl.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 4,6-Dinitro-2-phényl-1-benzothiophène implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la nitration du 2-phénylbenzothiophène, suivie d’étapes de purification pour isoler le produit souhaité. Le processus de nitration utilise souvent un mélange d’acide nitrique concentré et d’acide sulfurique dans des conditions de température contrôlées pour garantir une nitration sélective aux positions 4 et 6.

Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent intégrer des techniques de purification avancées telles que la recristallisation et la chromatographie pour obtenir du 4,6-Dinitro-2-phényl-1-benzothiophène de haute pureté.

Analyse Des Réactions Chimiques

Types de Réactions : Le 4,6-Dinitro-2-phényl-1-benzothiophène subit diverses réactions chimiques, notamment :

Oxydation : Les groupes nitro peuvent être davantage oxydés dans des conditions oxydantes fortes.

Réduction : Les groupes nitro peuvent être réduits en groupes amino en utilisant des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur ou d’hydrure métallique.

Substitution : Le composé peut participer à des réactions de substitution aromatique électrophile, où les groupes nitro agissent comme des groupes électroattracteurs, influençant la réactivité du cycle benzothiophène.

Réactifs et Conditions Communs :

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) ou du borohydrure de sodium.

Substitution : Halogénation utilisant du chlore ou du brome en présence d’un catalyseur acide de Lewis.

Principaux Produits :

Oxydation : Formation de dérivés dinitro avec des groupes fonctionnels supplémentaires contenant de l’oxygène.

Réduction : Formation de 4,6-diamino-2-phényl-1-benzothiophène.

Substitution : Formation de dérivés halogénés du 4,6-Dinitro-2-phényl-1-benzothiophène.

4. Applications de la Recherche Scientifique

Le 4,6-Dinitro-2-phényl-1-benzothiophène a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques et de matériaux plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré comme composé de tête pour le développement de nouveaux produits pharmaceutiques.

Industrie : Utilisé dans la production de matériaux avancés, tels que les semi-conducteurs organiques et les colorants.

Applications De Recherche Scientifique

4,6-Dinitro-2-phenyl-1-benzothiophene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mécanisme D'action

Le mécanisme d’action du 4,6-Dinitro-2-phényl-1-benzothiophène dans les systèmes biologiques implique son interaction avec les composants cellulaires. Les groupes nitro peuvent subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les macromolécules cellulaires, conduisant à divers effets biologiques. Le composé peut cibler des enzymes ou des récepteurs spécifiques, modulant leur activité et influençant les voies cellulaires.

Composés Similaires :

2-Phénylbenzothiophène : Ne possède pas de groupes nitro, ce qui se traduit par une réactivité chimique et une activité biologique différentes.

4,6-Diamino-2-phényl-1-benzothiophène : La forme réduite du 4,6-Dinitro-2-phényl-1-benzothiophène, avec des groupes amino au lieu de groupes nitro.

4,6-Dichloro-2-phényl-1-benzothiophène : Contient des substituants chlore au lieu de groupes nitro, ce qui conduit à des propriétés chimiques différentes.

Unicité : Le 4,6-Dinitro-2-phényl-1-benzothiophène est unique en raison de la présence de deux groupes nitro, qui influencent considérablement sa réactivité chimique et ses applications potentielles. La nature électroattracteurs des groupes nitro améliore la capacité du composé à participer à diverses réactions chimiques et module son activité biologique.

Comparaison Avec Des Composés Similaires

2-Phenylbenzothiophene: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

4,6-Diamino-2-phenyl-1-benzothiophene: The reduced form of 4,6-Dinitro-2-phenyl-1-benzothiophene, with amino groups instead of nitro groups.

4,6-Dichloro-2-phenyl-1-benzothiophene: Contains chlorine substituents instead of nitro groups, leading to different chemical properties.

Uniqueness: this compound is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential applications. The electron-withdrawing nature of the nitro groups enhances the compound’s ability to participate in various chemical reactions and modulates its biological activity.

Propriétés

Formule moléculaire |

C14H8N2O4S |

|---|---|

Poids moléculaire |

300.29 g/mol |

Nom IUPAC |

4,6-dinitro-2-phenyl-1-benzothiophene |

InChI |

InChI=1S/C14H8N2O4S/c17-15(18)10-6-12(16(19)20)11-8-13(21-14(11)7-10)9-4-2-1-3-5-9/h1-8H |

Clé InChI |

UZDIGBYOJAXQLD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-3-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11476671.png)

![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11476673.png)

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate](/img/structure/B11476674.png)

![2,4-dichloro-N-[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B11476676.png)

![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476697.png)

![4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B11476699.png)

![2-Amino-6-(phenylcarbonyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11476707.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3,4-dimethoxybenzamide](/img/structure/B11476733.png)

![[(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile](/img/structure/B11476749.png)

![4-Amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11476757.png)